Cas no 2225136-48-9 (methyl 1-(morpholin-2-yl)methyl-1H-1,2,3-triazole-4-carboxylate hydrochloride)
methyl 1-(morpholin-2-yl)methyl-1H-1,2,3-triazole-4-carboxylate hydrochloride Chemical and Physical Properties
Names and Identifiers
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- methyl 1-[(morpholin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride
- Methyl 1-(morpholin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride
- methyl 1-(morpholin-2-ylmethyl)triazole-4-carboxylate;hydrochloride
- starbld0033885
- Z3243810571
- methyl 1-(morpholin-2-yl)methyl-1H-1,2,3-triazole-4-carboxylate hydrochloride
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- Inchi: 1S/C9H14N4O3.ClH/c1-15-9(14)8-6-13(12-11-8)5-7-4-10-2-3-16-7;/h6-7,10H,2-5H2,1H3;1H
- InChI Key: YRGXDLKVIRFUNI-UHFFFAOYSA-N
- SMILES: Cl.O1CCNCC1CN1C=C(C(=O)OC)N=N1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 251
- Topological Polar Surface Area: 78.3
methyl 1-(morpholin-2-yl)methyl-1H-1,2,3-triazole-4-carboxylate hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM479322-1g |
methyl 1-[(morpholin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride |
2225136-48-9 | 95%+ | 1g |
$1137 | 2023-03-25 | |
| Enamine | EN300-1721605-0.05g |
methyl 1-[(morpholin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride |
2225136-48-9 | 95% | 0.05g |
$218.0 | 2023-09-20 | |
| Enamine | EN300-1721605-0.1g |
methyl 1-[(morpholin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride |
2225136-48-9 | 95% | 0.1g |
$326.0 | 2023-09-20 | |
| Enamine | EN300-1721605-0.25g |
methyl 1-[(morpholin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride |
2225136-48-9 | 95% | 0.25g |
$466.0 | 2023-09-20 | |
| Enamine | EN300-1721605-0.5g |
methyl 1-[(morpholin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride |
2225136-48-9 | 95% | 0.5g |
$735.0 | 2023-09-20 | |
| Enamine | EN300-1721605-1.0g |
methyl 1-[(morpholin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride |
2225136-48-9 | 95% | 1.0g |
$943.0 | 2023-07-08 | |
| Enamine | EN300-1721605-2.5g |
methyl 1-[(morpholin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride |
2225136-48-9 | 95% | 2.5g |
$1848.0 | 2023-09-20 | |
| Enamine | EN300-1721605-5.0g |
methyl 1-[(morpholin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride |
2225136-48-9 | 95% | 5.0g |
$2732.0 | 2023-07-08 | |
| Enamine | EN300-1721605-10.0g |
methyl 1-[(morpholin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride |
2225136-48-9 | 95% | 10.0g |
$4052.0 | 2023-07-08 | |
| Aaron | AR01FKGR-50mg |
methyl 1-[(morpholin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride |
2225136-48-9 | 95% | 50mg |
$325.00 | 2025-02-11 |
methyl 1-(morpholin-2-yl)methyl-1H-1,2,3-triazole-4-carboxylate hydrochloride Related Literature
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1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on methyl 1-(morpholin-2-yl)methyl-1H-1,2,3-triazole-4-carboxylate hydrochloride
Methyl 1-(Morpholin-2-yl)methyl-1H-1,2,3-Triazole-4-Carboxylate Hydrochloride
Methyl 1-(Morpholin-2-yl)methyl-1H-1,2,3-Triazole-4-Carboxylate Hydrochloride is a versatile compound with significant applications in the fields of organic synthesis and medicinal chemistry. This compound, identified by the CAS number 2225136-48-9, has garnered attention due to its unique structural features and potential biological activities. The molecule consists of a morpholine ring attached to a triazole moiety, which is further substituted with a methyl group and a hydrochloride counterion. This combination of functional groups makes it an intriguing subject for both academic research and industrial development.
Recent studies have highlighted the importance of triazole-containing compounds in drug discovery. The triazole ring, a heterocyclic structure, is known for its stability and ability to form hydrogen bonds, which are crucial for bioavailability and target binding in pharmaceuticals. In the case of Methyl 1-(Morpholin-2-yl)methyl-1H-1,2,3-Triazole-4-Carboxylate Hydrochloride, the presence of the morpholine group adds further complexity to the molecule. Morpholine is a saturated six-membered ring containing one oxygen atom and one nitrogen atom, contributing to the compound's solubility and pharmacokinetic properties.
The synthesis of this compound involves a multi-step process that typically includes nucleophilic substitution, cyclization, and purification steps. Researchers have explored various synthetic pathways to optimize the yield and purity of this compound. For instance, recent advancements in catalytic methods have enabled more efficient formation of the triazole ring using click chemistry principles. This has significantly reduced reaction times and improved scalability for industrial production.
In terms of biological activity, Methyl 1-(Morpholin-2-yl)methyl-1H-1,2,3-Triazole-4-Carboxylate Hydrochloride has shown promise in preliminary assays targeting enzyme inhibition and receptor modulation. Its ability to interact with specific biological targets makes it a candidate for further exploration in therapeutic areas such as oncology, inflammation, and central nervous system disorders. Ongoing research is focused on understanding its mechanism of action at the molecular level to unlock its full potential in drug development.
From an analytical standpoint, this compound can be characterized using advanced spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry). These methods provide insights into its molecular structure and purity. Additionally, chromatographic techniques like HPLC (High Performance Liquid Chromatography) are employed to ensure consistent quality control during manufacturing processes.
Considering its structural uniqueness and functional versatility, Methyl 1-(Morpholin-2-yl)methyl-1H-1,2,3-Triazole-4-Carboxylate Hydrochloride serves as a valuable building block in organic synthesis. Its applications extend beyond pharmaceuticals to include materials science and agrochemicals. For instance, researchers are investigating its potential as a precursor for advanced materials with tailored properties or as an active ingredient in pesticides with enhanced efficacy.
In conclusion, Methyl 1-(Morpholin-2-yllmethyl)-1H-lH-lH-triazole-carboxylate hydrochloride stands out as a significant compound with broad implications across multiple disciplines. Its continued exploration will undoubtedly contribute to advancements in both academic research and industrial applications.
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